molecular formula C21H26ClNO2 B6116839 1-(4-Chlorophenoxy)-3-[(1-phenylcyclopentyl)methylamino]propan-2-ol

1-(4-Chlorophenoxy)-3-[(1-phenylcyclopentyl)methylamino]propan-2-ol

Cat. No.: B6116839
M. Wt: 359.9 g/mol
InChI Key: UVWJHSIRFYJJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenoxy)-3-[(1-phenylcyclopentyl)methylamino]propan-2-ol is a synthetic organic compound that belongs to the class of beta-blockers These compounds are known for their ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure

Preparation Methods

The synthesis of 1-(4-Chlorophenoxy)-3-[(1-phenylcyclopentyl)methylamino]propan-2-ol involves several steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorophenol and 1-phenylcyclopentylamine.

    Formation of Intermediate: 4-chlorophenol is reacted with epichlorohydrin to form 1-(4-chlorophenoxy)-2,3-epoxypropane.

    Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 1-phenylcyclopentylamine to yield the final product.

Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Chlorophenoxy)-3-[(1-phenylcyclopentyl)methylamino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or platinum.

Scientific Research Applications

1-(4-Chlorophenoxy)-3-[(1-phenylcyclopentyl)methylamino]propan-2-ol has several scientific research applications:

    Chemistry: It is used as a model compound in the study of beta-blockers and their interactions with beta-adrenergic receptors.

    Biology: The compound is studied for its effects on cellular signaling pathways and its potential to modulate heart rate and blood pressure.

    Medicine: It is investigated for its therapeutic potential in treating cardiovascular diseases, including hypertension and arrhythmias.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenoxy)-3-[(1-phenylcyclopentyl)methylamino]propan-2-ol involves its binding to beta-adrenergic receptors on the surface of cells. By blocking these receptors, the compound inhibits the action of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic adenosine monophosphate (cAMP) signaling cascade.

Comparison with Similar Compounds

1-(4-Chlorophenoxy)-3-[(1-phenylcyclopentyl)methylamino]propan-2-ol can be compared with other beta-blockers such as propranolol, atenolol, and metoprolol. While all these compounds share a common mechanism of action, they differ in their selectivity for beta-adrenergic receptor subtypes, pharmacokinetics, and side effect profiles. For example:

    Propranolol: Non-selective beta-blocker with a high lipid solubility, leading to central nervous system side effects.

    Atenolol: Selective beta-1 blocker with fewer central nervous system side effects due to its lower lipid solubility.

    Metoprolol: Selective beta-1 blocker with intermediate lipid solubility and a favorable side effect profile.

The uniqueness of this compound lies in its specific chemical structure, which may confer distinct pharmacological properties and therapeutic advantages.

Properties

IUPAC Name

1-(4-chlorophenoxy)-3-[(1-phenylcyclopentyl)methylamino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO2/c22-18-8-10-20(11-9-18)25-15-19(24)14-23-16-21(12-4-5-13-21)17-6-2-1-3-7-17/h1-3,6-11,19,23-24H,4-5,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWJHSIRFYJJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNCC(COC2=CC=C(C=C2)Cl)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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